(Thr4,Gly7)-Oxytocin

Catalog No.
S11250244
CAS No.
M.F
C39H61N11O12S2
M. Wt
940.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Thr4,Gly7)-Oxytocin

Product Name

(Thr4,Gly7)-Oxytocin

IUPAC Name

(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C39H61N11O12S2

Molecular Weight

940.1 g/mol

InChI

InChI=1S/C39H61N11O12S2/c1-6-19(4)31-38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54)17-64-63-16-23(40)33(56)46-25(37(60)49-31)12-21-7-9-22(52)10-8-21/h7-10,18-20,23-27,31-32,51-52H,6,11-17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1

InChI Key

XQAKKLKDUOWUIU-IKNHWLCZSA-N

SMILES

Array

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

(Thr4,Gly7)-Oxytocin (CAS: 60786-59-6), commonly abbreviated as TG-OT, is a synthetic nonapeptide analogue of the native hormone oxytocin. By strategically substituting glutamine with threonine at position 4 and proline with glycine at position 7, this engineered peptide achieves an exceptionally specific binding profile for the Oxytocin Receptor (OTR) [1]. In laboratory procurement and assay design, TG-OT serves as the definitive baseline material for isolating OTR-mediated pathways. These precise structural modifications preserve high-affinity OTR binding while drastically reducing the cross-reactivity with vasopressin receptors (V1a, V1b, and V2) that typically confounds experimental reproducibility when using native oxytocin [2].

Substituting (Thr4,Gly7)-Oxytocin with generic native oxytocin introduces critical experimental artifacts in tissues that co-express oxytocin and vasopressin receptors, such as the central nervous system, renal collecting ducts, and vascular smooth muscle [1]. Native oxytocin is pharmacologically promiscuous, binding to V1a, V1b, and V2 receptors with sufficient affinity to trigger off-target intracellular calcium mobilization, vasoconstriction, and antidiuretic signaling [2]. For procurement teams and assay developers, utilizing generic oxytocin means that downstream physiological responses cannot be definitively attributed to the OTR, leading to noisy data and failed validation steps. Procuring the highly selective TG-OT eliminates this vasopressin-receptor cross-talk, ensuring that observed neuromodulatory or contractile effects are strictly OTR-dependent.

Assay Reproducibility: OTR vs. V1a/V2 Receptor Selectivity

Native oxytocin exhibits significant cross-reactivity, binding to both OTR and vasopressin receptors with overlapping affinities, which compromises assay reproducibility. In contrast, (Thr4,Gly7)-Oxytocin has been engineered to possess remarkable OTR-versus-V1aR/V1bR selectivity. In rodent models, TG-OT demonstrates a multi-log higher affinity and coupling efficiency for the OTR compared to V1a and V1b receptors, effectively isolating the Gq-mediated OTR pathway [1]. This extreme selectivity prevents the confounding antidiuretic and vasoconstrictive effects associated with vasopressin receptor activation, providing a much cleaner baseline for high-throughput screening [2].

Evidence DimensionReceptor Binding Affinity and Assay Selectivity
Target Compound Data(Thr4,Gly7)-Oxytocin exhibits highly selective OTR binding with negligible V1a/V2 activation at standard working concentrations.
Comparator Or BaselineNative Oxytocin (binds OTR, V1a, and V1b with overlapping affinities, causing off-target noise).
Quantified DifferenceTG-OT provides orders-of-magnitude greater OTR-to-Vasopressin receptor selectivity in rodent assays compared to native oxytocin.
ConditionsIn vitro radioligand binding and functional Gq-coupling assays in rodent receptor models.

Procuring TG-OT is essential for assay developers who must definitively isolate OTR-mediated signaling without off-target vasopressin receptor interference.

In Vivo Efficacy and Workflow Fit: Milk Ejection Potency

When evaluating in vivo physiological responses, such as the milk ejection reflex in lactating models, peptide and non-peptide OTR agonists show vastly different potencies, directly impacting procurement volumes and dosing workflows. In a quantitative assay of oxytocin-induced milk ejection in mice, (Thr4,Gly7)-Oxytocin demonstrated a specific activity of 976 U/mg [1]. In direct comparison, the non-peptide OTR agonist WAY 267464 exhibited a specific activity of only 6.87 U/mg under identical conditions [1]. This massive discrepancy highlights the superior physiological efficacy and material efficiency of the peptide analogue.

Evidence DimensionSpecific Biological Activity (Milk Ejection Potency)
Target Compound Data976 U/mg specific activity.
Comparator Or BaselineWAY 267464 (Non-peptide agonist) at 6.87 U/mg specific activity.
Quantified Difference(Thr4,Gly7)-Oxytocin is over 140 times more potent in specific activity than the benchmark non-peptide agonist WAY 267464.
ConditionsIn vivo quantitative milk ejection assay in anesthetized lactating mice following systemic administration.

Buyers conducting in vivo physiological models should prioritize TG-OT over non-peptide alternatives to ensure high-potency, reliable receptor activation at significantly lower material doses.

Electrophysiological Reproducibility in Neuronal Excitability

(Thr4,Gly7)-Oxytocin is utilized as a precise quantitative tool for measuring OTR-dependent neuronal excitability, offering superior signal-to-noise ratios compared to non-selective agonists. In patch-clamp recordings, application of 1 µM TG-OT for 1 minute reliably evokes a specific inward current of 5.9 pA in paraventricular thalamus (PVT) neurons . Furthermore, it consistently increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by activating TRPV1 channels and depressing K+ channels . This predictable, quantifiable electrophysiological response makes it superior to native oxytocin, which triggers noisy, multi-receptor currents.

Evidence DimensionEvoked Inward Current (Signal Reproducibility)
Target Compound Data5.9 pA inward current at 1 µM concentration.
Comparator Or BaselineNative oxytocin (causes mixed V1a/OTR currents and variable baseline noise).
Quantified DifferenceProvides a clean, isolated 5.9 pA OTR-specific inward current without V1a-mediated electrophysiological noise.
ConditionsIn vitro patch-clamp recordings of paraventricular thalamus (PVT) and subicular neurons.

For neuroscientists and electrophysiologists, TG-OT offers a reproducible, noise-free standard for calibrating OTR-specific synaptic responses, reducing the need for repeated validation experiments.

Isolation of OTR-Mediated Neuromodulation in CNS Models

Because native oxytocin cross-reacts with vasopressin receptors in the brain, (Thr4,Gly7)-Oxytocin is the mandatory procurement choice for mapping OTR-specific neural circuits, such as those governing social behavior, anxiety, and synaptic plasticity in the hippocampus and paraventricular thalamus [1].

High-Fidelity In Vivo Lactation and Reproductive Assays

Leveraging its exceptionally high specific activity (976 U/mg), TG-OT is ideal for in vivo physiological studies of the milk ejection reflex and uterine contractility, outperforming non-peptide agonists like WAY 267464 in dose-response reliability and material efficiency [2].

Baseline Standard for Novel OTR Drug Discovery

In competitive radioligand binding assays and high-throughput screening for new tocolytic agents or psychiatric drugs, TG-OT serves as the definitive positive control to establish baseline OTR binding affinity and Gq-protein coupling efficiency without V1a/V2 interference [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

13

Exact Mass

939.39425877 Da

Monoisotopic Mass

939.39425877 Da

Heavy Atom Count

64

Dates

Last modified: 08-08-2024

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